molecular formula C11H26IN B083370 Ethyltripropylammonium Iodide CAS No. 15066-80-5

Ethyltripropylammonium Iodide

Cat. No. B083370
CAS RN: 15066-80-5
M. Wt: 299.24 g/mol
InChI Key: ZLHWTGZMAWUUMD-UHFFFAOYSA-M
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Description

Ethyltripropylammonium Iodide is a chemical compound with the molecular formula C11H26IN and a molecular weight of 299.24 . It appears as a white to light red to green powder or crystal .


Molecular Structure Analysis

The molecular structure of Ethyltripropylammonium Iodide is represented by the SMILES notation: CCC [N+] (CC) (CCC)CCC. [I-] . The InChI Key for this compound is ZLHWTGZMAWUUMD-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

Ethyltripropylammonium Iodide is a solid at 20°C . It is a crystal-powder form and its solubility in water is almost transparent .

Scientific Research Applications

  • Cognitive and Memory Improvement

    Certain choline pivaloyl esters, similar in structure to Ethyltripropylammonium Iodide, have shown positive effects on cognitive and memory deficits in rats, comparable to the effects of Tacrine, a reference compound (Rispoli et al., 2004).

  • Synthetic Reagent in Organic Chemistry

    Ethyltripropylammonium Iodide and related compounds have importance as synthetic reagents. For instance, ethylidine iodide, a similar compound, is utilized for adding ethylidine groups onto olefins to yield methyl-substituted cyclopropanes (Friedrich et al., 1975).

  • Solar Cell Performance and Durability

    In the context of perovskite solar cells, additives like ethylenediammonium diiodide (EDAI2) and butylammonium iodide (BAI) have been studied to improve film morphology, crystallinity, and overall device performance, indicating potential applications of similar compounds (Jokar et al., 2018).

  • Polymer Electrolytes in Batteries

    Ethyltripropylammonium Iodide could potentially be used in polymer electrolytes, as lithium iodide dissolved in poly(ethylene oxide) has been studied for ion transport and conductivity, critical in battery applications (Müller-Plathe & Gunsteren, 1995).

  • N-Methylation of Amides and Indoles

    Phenyl trimethylammonium iodide (PhMe3NI) and related compounds like Ethyltripropylammonium Iodide have been used for monoselective N-methylation of amides, indoles, and similar structures, highlighting their utility in organic synthesis (Templ et al., 2022).

  • Glass Transition Temperatures in Solutions

    Research on butyltripropylammonium and Ethyltripropylammonium chloride solutions has revealed insights into glass transition temperatures, indicating applications in studying hydrophobic interactions in solutions (Ohnishi & Kanno, 1996).

  • Medical Research

    Ethyl iodide, a compound related to Ethyltripropylammonium Iodide, has been used in determining cardiac output and in diagnostic procedures using radioactive gases (Snyder, 1938; Case et al., 1958).

  • Surface Chemistry Studies

    Ethyl groups on transition metal surfaces, including ethyl iodide on Pt(111), have been investigated, providing insights into the surface chemistry of ethyltripropylammonium iodide-related compounds (Zaera, 1989; 1990).

Safety And Hazards

Ethyltripropylammonium Iodide can cause skin and eye irritation. Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation .

Future Directions

While specific future directions for Ethyltripropylammonium Iodide are not mentioned, iodine clocks, which could potentially involve this compound, offer opportunities in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .

properties

IUPAC Name

ethyl(tripropyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N.HI/c1-5-9-12(8-4,10-6-2)11-7-3;/h5-11H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHWTGZMAWUUMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CC)(CCC)CCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634538
Record name N-Ethyl-N,N-dipropylpropan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyltripropylammonium Iodide

CAS RN

15066-80-5
Record name N-Ethyl-N,N-dipropylpropan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyltripropylammonium Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Rivas-Cardona, DF Shantz - The Journal of Physical Chemistry …, 2010 - ACS Publications
… Methyltripropylammonium iodide (MTPAI) and ethyltripropylammonium iodide (ETPAI) were prepared by reacting iodomethane and iodoethane, respectively, with tripropylamine (N(C 3 …
Number of citations: 15 pubs.acs.org
T Nagasawa, H Sugisaki, Y Tani, K Ogata - Biochimica et Biophysica Acta …, 1976 - Elsevier
A butyrylcholine-hydrolyzing enzyme (EC 3.1.1.-) of Pseudomonas polycolor IFO 3918 was purified approximately 9270-fold with a recovery of 9.9% by use of chromatographic …
Number of citations: 7 www.sciencedirect.com
AR Cardona - 2012 - core.ac.uk
Alejandra del Rocio Rivas Cardona, BS, Instituto Tecnologico de Celaya, Mexico; MS, Instituto Tecnologico de Celaya, Mexico Chair of Advisory Committee: Dr. Daniel F. Shantz Zeolite …
Number of citations: 4 core.ac.uk

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